molecular formula C15H14O3 B1322999 4-Ethoxy-4'-biphenylcarboxylic acid CAS No. 729-18-0

4-Ethoxy-4'-biphenylcarboxylic acid

Cat. No. B1322999
CAS RN: 729-18-0
M. Wt: 242.27 g/mol
InChI Key: NLHZIBRSZUFDFU-UHFFFAOYSA-N
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Description

4-Ethoxy-4'-biphenylcarboxylic acid is a chemical compound that belongs to the family of biphenylcarboxylic acids. While the provided papers do not directly discuss 4-Ethoxy-4'-biphenylcarboxylic acid, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related biphenylcarboxylic acid derivatives typically involves multiple steps, including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis. For example, 4′-Hydroxy-4-biphenylcarboxylic acid was synthesized from 4-hydroxybiphenyl with an overall yield of 57.8% . This suggests that a similar approach could be used for synthesizing 4-Ethoxy-4'-biphenylcarboxylic acid, with the ethoxy group potentially introduced during the esterification step.

Molecular Structure Analysis

The molecular structure of biphenylcarboxylic acid derivatives is characterized by the presence of a biphenyl core with various substituents that can influence the compound's properties. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and single-crystal X-ray diffraction . These techniques could be applied to 4-Ethoxy-4'-biphenylcarboxylic acid to determine its precise molecular geometry and conformation.

Chemical Reactions Analysis

The reactivity of biphenylcarboxylic acid derivatives can be influenced by the substituents on the biphenyl ring. For example, the presence of an electron-releasing group can lead to a bathochromic shift in acid solution, as seen in the negative halochromism exhibited by a related compound . This indicates that the ethoxy group in 4-Ethoxy-4'-biphenylcarboxylic acid could similarly affect its reactivity in chemical reactions, particularly those involving electron transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenylcarboxylic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The spectroscopic analyses (FT-IR, FT-Raman, NMR, and UV) of related compounds provide valuable information about their vibrational structure and electronic properties . For example, the FT-IR and FT-Raman spectra can reveal the presence of specific functional groups, while NMR spectroscopy can provide insights into the electronic environment of the hydrogen and carbon atoms in the molecule. These techniques could be used to analyze the physical and chemical properties of 4-Ethoxy-4'-biphenylcarboxylic acid.

Scientific Research Applications

Synthesis Approaches

4-Ethoxy-4'-biphenylcarboxylic acid and its derivatives have been synthesized through various chemical processes. Cai Ji-wen (2007) synthesized 4′-hydroxy-4-biphenylcarboxylic acid using esterification, Friedel-Crafts acetylation, benzylation under PTC, chloroform reaction, and catalytic hydrogenolysis, achieving an overall yield of 57.8% (Cai Ji-wen, 2007). Similarly, W. Mi (2006) synthesized 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid through esterification and etherificative processes (W. Mi, 2006).

Chemical Properties and Applications

The derivatives of 4-Ethoxy-4'-biphenylcarboxylic acid have various applications based on their unique chemical properties:

  • Isoform-Selective Retinoic Acid Receptor Agonist

    4'-Octyl-4-biphenylcarboxylic acid (AC-55649) was identified as a highly isoform-selective agonist at the human RARbeta2 receptor. This compound offers potential as a pharmacological research tool and as a starting point for drug development due to its isoform-selective behavior (B. Lund et al., 2005).

  • Intermediate in Liquid Crystalline Compounds Synthesis

    Some derivatives serve as intermediates for synthesizing liquid crystalline compounds with varied mesomorphic properties. For instance, B.T. Thaker et al. (2012) synthesized new mesogenic homologous series containing 6-alkoxy 2-naphthoic acid and Schiff base-ester as central linkage, showing enantiotropic nematic and smectic A mesophases in certain compounds (B.T. Thaker et al., 2012).

  • Surface-Enhanced Raman Scattering Studies

    4-biphenylcarboxylic acid and its derivatives have been studied for their adsorption behavior on metal surfaces using surface-enhanced Raman scattering, providing insights into their adsorption strength and geometry. This has implications in various fields including material science and analytical chemistry (K. Yu et al., 2001).

  • Precursor for Trifluoromethyl-Substituted Heteroarenes

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is used as a precursor for the preparation of trifluoromethyl-substituted heteroarenes, demonstrating its versatility in organic synthesis. It has been used in the synthesis of COX-2 selective, nonsteroidal anti-inflammatory drugs like Celebrex® (celecoxib) (H. Sommer et al., 2017).

Safety And Hazards

The specific safety and hazard information for 4-Ethoxy-4’-biphenylcarboxylic acid is not available in the searched resources. However, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation5.


Future Directions

The future directions for the research and application of 4-Ethoxy-4’-biphenylcarboxylic acid are not explicitly mentioned in the searched resources. However, similar compounds are often used in organic synthesis6, suggesting potential applications in the development of new chemical reactions or materials.


properties

IUPAC Name

4-(4-ethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHZIBRSZUFDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629605
Record name 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-4'-biphenylcarboxylic acid

CAS RN

729-18-0
Record name 4′-Ethoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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